4-[(5-methyl-2-thienyl)methyleneamino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione
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Overview
Description
4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of a triazole ring, a pyridine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving thiophene derivatives.
Condensation Reaction: The final step involves a condensation reaction between the triazole derivative and the thiophene derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 2-Methyl-4-{[(4-methyl-2-thiazolyl)methylthio]phenoxy}acetic acid
- 2-Thiophenemethylamine
Uniqueness
4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H11N5S2 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H11N5S2/c1-9-2-3-11(20-9)8-15-18-12(16-17-13(18)19)10-4-6-14-7-5-10/h2-8H,1H3,(H,17,19)/b15-8+ |
InChI Key |
LDKUMEMJKJMGBA-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3 |
Canonical SMILES |
CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC=NC=C3 |
solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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